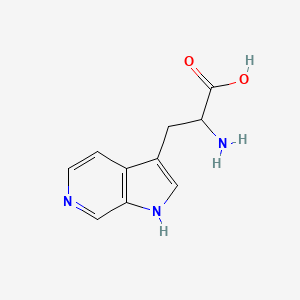
6-Aza-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolo[2,3-c]pyridine ring system, which is known for its biological activity and potential therapeutic applications. This compound is of interest in medicinal chemistry due to its potential as a drug candidate for various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as TMSCN and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that regulate cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit FGFR inhibitory activity and have similar biological properties.
Indole derivatives: Indole-based compounds share structural similarities and have diverse biological activities, including anticancer and antiviral properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their anti-inflammatory and antimicrobial activities.
Uniqueness
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is unique due to its specific pyrrolo[2,3-c]pyridine ring system, which provides distinct biological activities and therapeutic potential. Its ability to inhibit FGFRs sets it apart from other similar compounds and makes it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15) |
InChI-Schlüssel |
IJMJEEWBYMCJQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


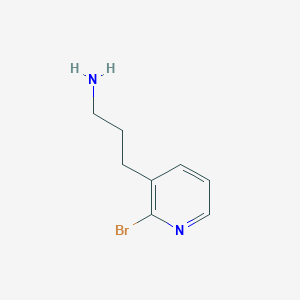
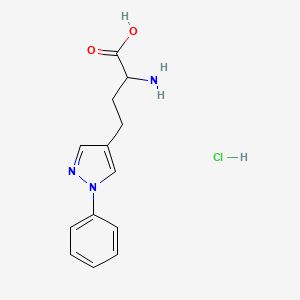



![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)

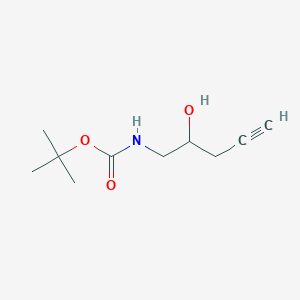
![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
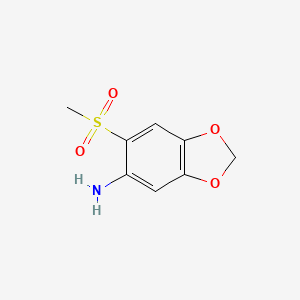
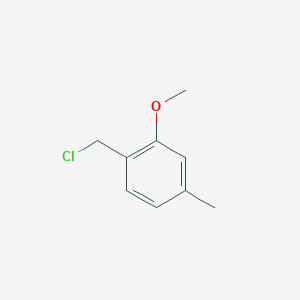

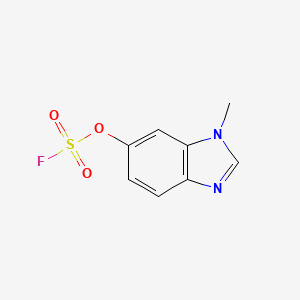
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
